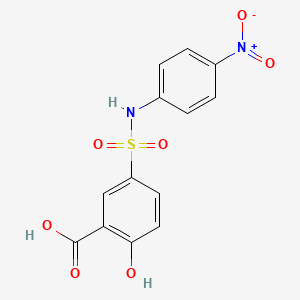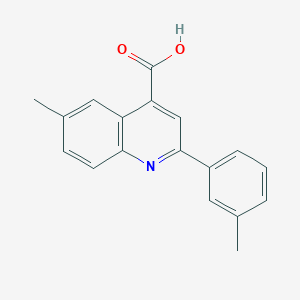
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol is a chemical compound belonging to the imidazoline family. Imidazolines are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by a long henicosyl chain attached to the imidazoline ring, along with a hydroxyethyl group. Imidazolines are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a long-chain fatty acid with diethylenetriamine to form an intermediate, which is then cyclized to produce the imidazoline ring. The hydroxyethyl group can be introduced through subsequent reactions involving ethylene oxide or similar reagents. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazoline ring can be reduced to form imidazolidines.
Substitution: The long henicosyl chain can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol has several scientific research applications:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Medicine: Imidazolines are explored for their potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the formulation of corrosion inhibitors, lubricants, and detergents.
Mechanism of Action
The mechanism of action of 2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol involves its interaction with molecular targets such as cell membranes and enzymes. The amphiphilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the imidazoline ring can interact with specific enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Henicosyl-4,5-dihydro-1H-imidazole-1-ethanol can be compared with other imidazoline derivatives, such as:
1-(1-Hydroxyethyl)-2-octadecyl-2-imidazoline: Similar structure but with a shorter alkyl chain.
1-(1-Hydroxyethyl)-2-tetradecyl-2-imidazoline: Even shorter alkyl chain, leading to different physicochemical properties.
1-(1-Hydroxyethyl)-2-hexadecyl-2-imidazoline: Intermediate chain length, used in similar applications but with varying efficiency. The uniqueness of this compound lies in its long henicosyl chain, which imparts distinct properties such as enhanced hydrophobicity and surface activity.
Properties
CAS No. |
39957-00-1 |
|---|---|
Molecular Formula |
C26H52N2O |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
1-(2-henicosyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C26H52N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27-23-24-28(26)25(2)29/h25,29H,3-24H2,1-2H3 |
InChI Key |
JYFKEXZEVKCZDQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NCCN1C(C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=NCCN1C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Cyclobutylcarbonyl)amino]benzoic acid](/img/structure/B1622454.png)










![5-[1-(4-chloro-3-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1622474.png)

